

Analysis of Clostebol Acetate in Hair by UHPLC-MS/MS: An Application Protocol

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Compound of Interest

Compound Name: Clostebol Acetat

Cat. No.: B15507191

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Introduction

Clostebol acetate is a synthetic anabolic-androgenic steroid (AAS) that is prohibited in sports and regulated in animal production. Hair analysis provides a valuable tool for detecting long-term exposure to **clostebol acetate** due to its wide detection window, spanning weeks to months. This application note details a sensitive and specific method for the quantification of **clostebol acetate** in hair samples using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). The protocol is intended for researchers, scientists, and professionals in the fields of anti-doping control, forensic toxicology, and veterinary drug monitoring. The method is designed to offer high throughput and sensitivity, enabling the detection of **clostebol acetate** at low picogram per milligram (pg/mg) concentrations.^{[1][2][3]}

Experimental Protocols

Materials and Reagents

- **Clostebol Acetate** (analytical standard)
- **Clostebol Acetate-d3** or **Testosterone-d3** (internal standard)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)

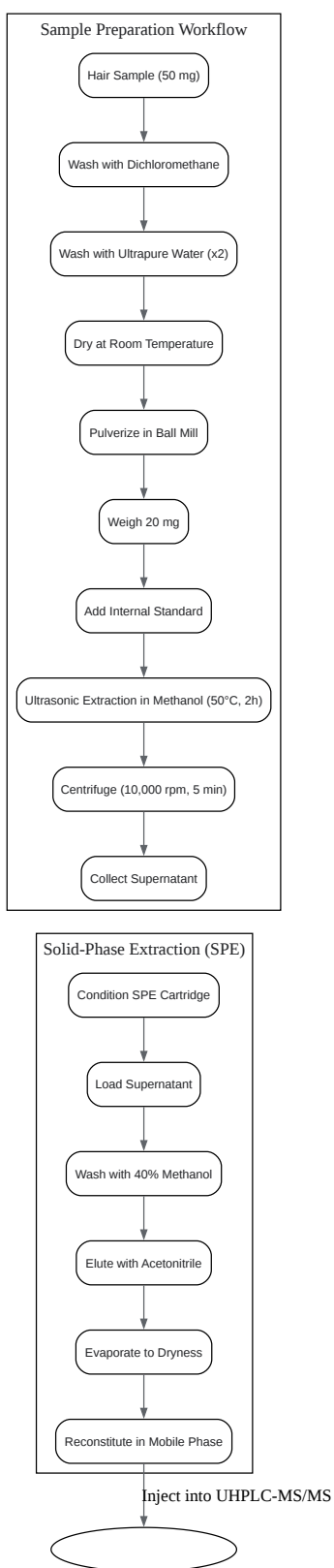
- Formic acid (LC-MS grade)
- Ultrapure water
- Dichloromethane
- n-Hexane
- Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Sample Preparation

A meticulous sample preparation protocol is crucial for the accurate analysis of **clotestebol acetate** in hair. The following steps outline a representative procedure for the extraction and purification of the analyte from the hair matrix.

- Decontamination:
 - Wash hair samples (approximately 50 mg) sequentially with 5 mL of dichloromethane for 2 minutes, followed by two washes with 5 mL of ultrapure water for 2 minutes each.
 - Dry the washed hair samples at room temperature.
- Pulverization:
 - Pulverize the decontaminated and dried hair samples using a ball mill to ensure a homogenous sample and increase the efficiency of the extraction.
- Incubation and Extraction:
 - Accurately weigh 20 mg of the pulverized hair sample into a glass tube.
 - Add the internal standard solution (e.g., Testosterone-d3 at a concentration of 1 ng/mL).
 - Add 1 mL of methanol (or a suitable buffer solution).
 - Incubate the mixture in an ultrasonic water bath at 50°C for 2 hours.
 - Centrifuge the sample at 10,000 rpm for 5 minutes.

- Carefully collect the supernatant.
- Purification (Solid-Phase Extraction - SPE):
 - Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.
 - Load the supernatant onto the conditioned SPE cartridge.
 - Wash the cartridge with 1 mL of 40% methanol in water to remove interferences.
 - Elute the analyte and internal standard with 1 mL of acetonitrile.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).



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Figure 1. Detailed workflow for the preparation of hair samples for **Clostebol Acetate** analysis.

Data Presentation

The quantitative data for the UHPLC-MS/MS method should be clearly structured for easy interpretation and comparison.

Table 1: UHPLC Parameters

Parameter	Value
Column	C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile/Methanol (90:10)
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 µL
Gradient Program	
0.0 - 1.0 min	20% B
1.0 - 8.0 min	20% to 95% B (linear)
8.0 - 10.0 min	95% B (hold)
10.1 - 12.0 min	20% B (re-equilibration)

Table 2: MS/MS Parameters (Positive Electrospray Ionization - ESI+)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Clostebol Acetate	365.2	305.1 (Quantifier)	15
365.2	135.1 (Qualifier)	25	
Testosterone-d3 (IS)	292.2	109.1 (Quantifier)	20
292.2	97.1 (Qualifier)	30	

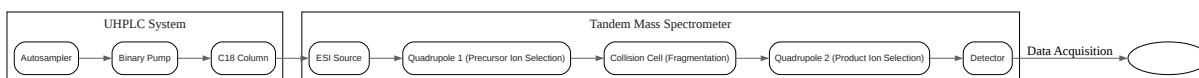
Note: MS/MS parameters such as collision energies should be optimized for the specific instrument used.

Table 3: Method Validation Parameters

Parameter	Result
Linearity (r^2)	> 0.99
Limit of Detection (LOD)	0.5 pg/mg
Limit of Quantification (LOQ)	1.5 pg/mg
Accuracy (% Bias)	Within $\pm 15\%$
Precision (%RSD)	< 15%
Recovery	85-110%

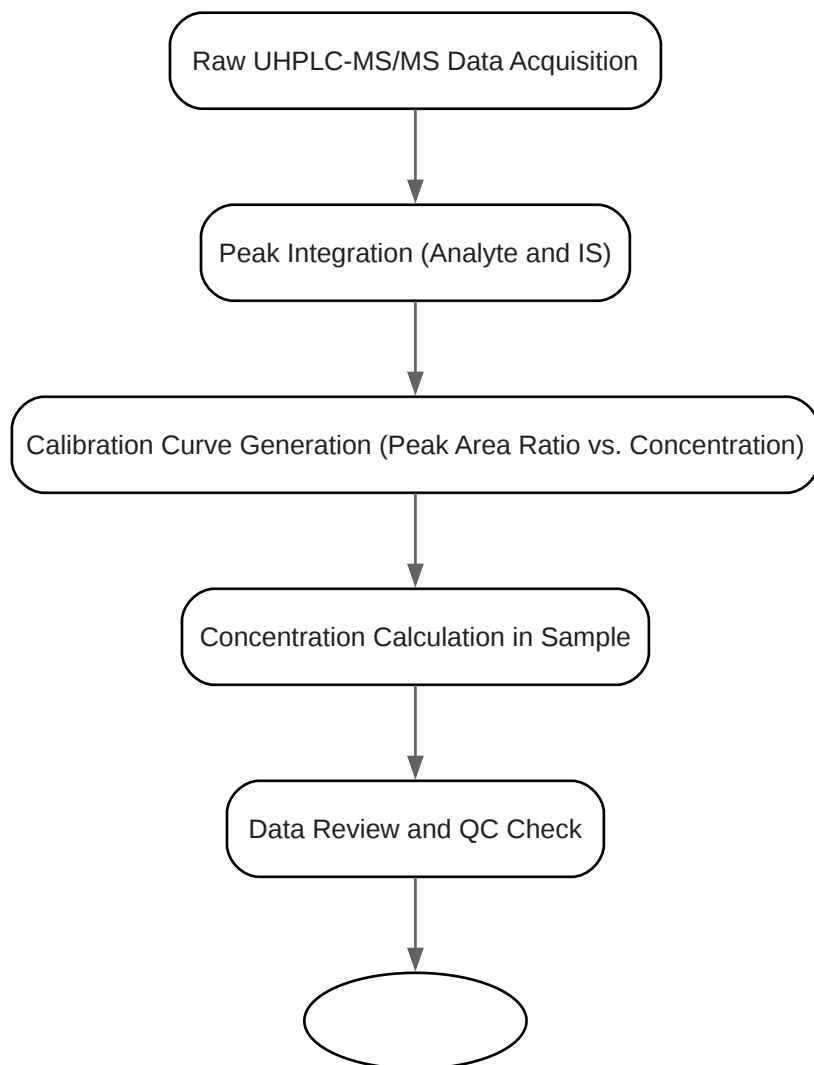
These are representative values; actual validation data will vary based on the specific laboratory and instrumentation.

Mandatory Visualizations



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Figure 2. Logical relationship of the UHPLC-MS/MS system components.



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Figure 3. Workflow for data analysis of **Clostebol Acetate** quantification.

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